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3-Amino-2-methoxybenzene-1-sulfonamide

Cat. No.: B13292649
M. Wt: 202.23 g/mol
InChI Key: BTAZNFLELHKXQD-UHFFFAOYSA-N
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Description

Overview of the Benzene (B151609) Sulfonamide Class in Contemporary Organic and Medicinal Chemistry Research

The benzene sulfonamide scaffold is a cornerstone in modern drug discovery and organic synthesis. hmdb.cadrugbank.com Compounds belonging to this class are characterized by a sulfonamide group (-SO2NHR) directly attached to a benzene ring. hmdb.ca This structural motif is present in a wide array of pharmaceutical agents, demonstrating a broad spectrum of biological activities. drugbank.comnih.gov The versatility of the sulfonamide group, which can act as a hydrogen bond donor and acceptor, coupled with the ability to modify the benzene ring with various substituents, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.net

In medicinal chemistry, benzene sulfonamides are renowned for their roles as antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. drugbank.comslideshare.net Their mechanism of action often involves the inhibition of specific enzymes, a function facilitated by the sulfonamide moiety's ability to mimic or displace natural substrates. researchgate.netnih.gov In organic chemistry, these compounds serve as valuable intermediates and building blocks for the synthesis of more complex molecular architectures. researchgate.net

The Unique Architectural Features of 3-Amino-2-methoxybenzene-1-sulfonamide as a Research Focus

This compound distinguishes itself through the specific ortho- and meta-positioning of its methoxy (B1213986) and amino substituents relative to the sulfonamide group on the benzene ring. This precise arrangement creates a unique electronic and steric environment that can significantly influence the molecule's reactivity, intermolecular interactions, and biological activity.

The spatial relationship between the electron-donating amino and methoxy groups and the electron-withdrawing sulfonamide group can lead to intramolecular hydrogen bonding and specific conformational preferences. These features are critical in determining how the molecule interacts with biological targets such as enzymes and receptors. The presence of these functional groups in close proximity offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Significance of Aromatic Amino and Methoxy Substituents in Sulfonamide Derivatives

The inclusion of amino and methoxy groups on the aromatic ring of a sulfonamide derivative is a common strategy in medicinal chemistry to modulate its properties. mdpi.comresearchgate.net An aromatic amino group can serve as a key pharmacophore, essential for the biological activity of certain classes of drugs, such as the antibacterial sulfa drugs. nih.govresearchgate.net It can also act as a handle for further chemical derivatization.

Guiding Principles and Objectives for Investigating this compound

The investigation of this compound is guided by several key principles and objectives. A primary goal is to fully characterize its physicochemical properties to establish a baseline for its behavior in various chemical and biological systems.

A significant objective is to explore its potential as a scaffold in medicinal chemistry. This involves synthesizing a range of derivatives by modifying the amino and sulfonamide groups and evaluating their biological activities against various targets. The unique substitution pattern of this compound provides an opportunity to develop highly selective inhibitors for specific enzymes or receptors.

Furthermore, this compound serves as a valuable tool for studying the fundamental principles of molecular recognition. By systematically analyzing how its structural features influence its binding to different macromolecules, researchers can gain deeper insights into the nature of non-covalent interactions that govern biological processes. The overarching aim is to leverage the distinct architecture of this compound to design and develop novel molecules with tailored functions for a variety of applications in chemistry and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3S B13292649 3-Amino-2-methoxybenzene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3-amino-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

BTAZNFLELHKXQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Methoxybenzene 1 Sulfonamide and Its Aromatic Analogues

Classical and Contemporary Approaches to Substituted Benzenesulfonamide (B165840) Synthesis

The construction of the benzenesulfonamide scaffold can be achieved through several well-established synthetic routes. These methods primarily involve the formation of the sulfonamide bond and the introduction of desired substituents at specific positions on the aromatic ring.

Nucleophilic Substitution Reactions of Sulfonyl Chlorides with Amines

One of the most direct and widely employed methods for the synthesis of sulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

ArSO2Cl + RNH2 → ArSO2NHR + HCl

Pyridine is often used as both a solvent and a base in these reactions. The choice of amine and the reaction conditions can be varied to produce a diverse library of sulfonamide derivatives. For instance, the reaction of benzenesulfonyl chloride with various primary amines can be carried out in a mixture of acetone (B3395972) and pyridine.

Reactant 1Reactant 2Solvent/BaseProduct
Benzenesulfonyl ChloridePrimary AmineAcetone/PyridineN-substituted Benzenesulfonamide
Benzenesulfonyl ChlorideSecondary AmineDichloromethane/TriethylamineN,N-disubstituted Benzenesulfonamide

This method's efficiency can be influenced by the nucleophilicity of the amine and the steric hindrance around the reaction centers.

Strategic Introduction of Amino Groups: Nitration and Subsequent Reduction Pathways

The introduction of an amino group onto the benzenesulfonamide core is often achieved through a two-step process involving nitration followed by reduction. The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO2+).

The regioselectivity of the nitration is directed by the existing substituents on the benzene (B151609) ring. For instance, the methoxy (B1213986) group in a methoxy-substituted benzene ring is an ortho-, para-directing group. Subsequent reduction of the nitro group to an amino group can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

A general scheme for this pathway is:

Ar-H + HNO3/H2SO4 → Ar-NO2 + H2O

Ar-NO2 + [Reducing Agent] → Ar-NH2

This strategy is particularly useful for synthesizing amino-substituted benzenesulfonamides where direct amination is not feasible. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Starting MaterialReactionReagentsProduct
Substituted BenzeneNitrationHNO3, H2SO4Nitro-substituted Benzene
Nitro-substituted BenzeneReductionFe, HCl or H2, Pd/CAmino-substituted Benzene

Chlorosulfonation and Direct Ammonolysis Procedures

The direct introduction of the sulfonamide group can be achieved by the chlorosulfonation of an aromatic compound followed by ammonolysis. Chlorosulfonation is typically performed using chlorosulfonic acid (ClSO3H) and introduces a sulfonyl chloride group (-SO2Cl) onto the aromatic ring.

Ar-H + 2 ClSO3H → Ar-SO2Cl + H2SO4 + HCl

The resulting benzenesulfonyl chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. Ammonolysis, the reaction with ammonia, is often carried out using aqueous or alcoholic ammonia solutions.

Ar-SO2Cl + 2 NH3 → Ar-SO2NH2 + NH4Cl

This method is a straightforward approach to unsubstituted and N-substituted sulfonamides, with the regioselectivity of the initial chlorosulfonation step being a key consideration.

Focused Synthetic Routes to 3-Amino-2-methoxybenzene-1-sulfonamide

The synthesis of the specifically substituted this compound requires careful consideration of the directing effects of the substituents and the choice of reagents to ensure the desired regiochemistry. A plausible and efficient synthetic strategy involves a multi-step sequence starting from a readily available precursor.

Optimized Reaction Conditions and Reagent Selection

A logical synthetic pathway to this compound can be envisioned starting from 2-methoxyanisole. The key steps would involve the introduction of the sulfonyl chloride group, followed by nitration, ammonolysis, and finally, reduction of the nitro group.

Step 1: Chlorosulfonation of 2-Methoxyanisole

The initial step would be the chlorosulfonation of 2-methoxyanisole. The methoxy group is an ortho-, para-director. To favor substitution at the desired position, reaction conditions can be optimized.

ParameterConditionRationale
ReagentChlorosulfonic acidStandard reagent for introducing the -SO2Cl group.
TemperatureLow temperature (e.g., 0-5 °C)To control the reactivity and minimize side reactions.
SolventAn inert solvent like dichloromethaneTo ensure homogeneity and control the reaction rate.

Step 2: Nitration of 2-Methoxybenzenesulfonyl Chloride

The subsequent nitration of the resulting 2-methoxybenzenesulfonyl chloride would need to be carefully controlled to achieve substitution at the 3-position. The methoxy group will direct ortho and para, while the sulfonyl chloride group is a meta-director. The position ortho to the methoxy group and meta to the sulfonyl chloride group is the target.

ParameterConditionRationale
Nitrating AgentNitric acid in sulfuric acidStandard conditions for aromatic nitration.
Temperature0-10 °CTo control the exothermicity and selectivity of the reaction.

Step 3: Ammonolysis of 2-Methoxy-3-nitrobenzenesulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonamide is achieved by reaction with ammonia.

ParameterConditionRationale
ReagentAqueous ammoniaReadily available and effective for ammonolysis.
TemperatureRoom temperatureThe reaction is typically facile at ambient temperatures.

Step 4: Reduction of 2-Methoxy-3-nitrobenzene-1-sulfonamide

The final step is the reduction of the nitro group to an amino group.

ParameterConditionRationale
Reducing AgentCatalytic hydrogenation (H2, Pd/C) or SnCl2/HClEffective for the selective reduction of nitro groups.
SolventEthanol or Methanol for hydrogenationCommon solvents for catalytic reductions.

Regioselective Synthesis and Isomer Control Strategies

Control of regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. In the proposed synthesis of this compound, the directing effects of the methoxy and sulfonyl groups are the primary determinants of isomer formation.

During the nitration of 2-methoxybenzenesulfonamide, the powerful ortho-, para-directing effect of the methoxy group would likely lead to a mixture of isomers. The desired 3-nitro isomer is formed by substitution ortho to the methoxy group. However, substitution at the 5-position (para to the methoxy group) is also possible. To enhance the formation of the desired 3-nitro isomer, steric hindrance from the adjacent sulfonyl group may play a role.

Strategies to improve regioselectivity include:

Use of milder nitrating agents: Reagents such as acetyl nitrate (B79036) may offer different selectivity profiles compared to the standard mixed acid conditions.

Blocking groups: In more complex syntheses, a temporary blocking group can be introduced to prevent reaction at an undesired position, and then removed later in the synthetic sequence.

Careful control of reaction temperature: Lower temperatures often lead to higher selectivity in electrophilic aromatic substitution reactions.

Chromatographic purification would likely be necessary to isolate the desired 3-nitro-2-methoxybenzene-1-sulfonamide intermediate from any isomeric byproducts before proceeding to the final reduction step.

Advanced Derivatization of the this compound Core Structure

The this compound scaffold serves as a versatile platform for chemical modification. Its three key functional groups—the sulfonamide, the aromatic amino group, and the methoxy ether—along with the activated benzene ring, provide multiple sites for derivatization. Advanced synthetic strategies allow for the selective transformation at each of these positions, enabling the creation of a diverse library of analogues for various chemical and pharmaceutical applications.

Chemical Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization, allowing for the introduction of a wide range of substituents. The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry. mdpi.com A common and efficient method involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride derivative. mdpi.comnih.gov In the context of the target molecule's analogues, this typically involves reacting various amines with a corresponding 3-azido- or 3-nitro-2-methoxybenzenesulfonyl chloride, followed by reduction of the nitro/azido group to the amine.

Conversely, for an existing primary sulfonamide (R-SO₂NH₂), direct N-alkylation or N-arylation can be challenging. More advanced methods focus on the modification or cleavage of bonds to a pre-existing substituent on the sulfonamide nitrogen. For tertiary sulfonamides, particularly those bearing activating groups like p-methoxybenzyl (PMB), catalytic C–N bond cleavage can be achieved. For instance, the use of bismuth(III) triflate [Bi(OTf)₃] can selectively cleave a PMB group from a tertiary sulfonamide, yielding the corresponding secondary sulfonamide in high yields. acs.orgnih.gov This process is believed to proceed through protonation of the sulfonamide, followed by the formation of a stable carbocation from the leaving group. nih.gov

Electrochemical methods offer a modern, reagent-free alternative for modifying the sulfonamide N-C bond. acs.org Under oxidative electrochemical conditions, it is possible to achieve the cleavage of operationally inert alkyl and aryl groups from the sulfonamide nitrogen. This technique provides a green methodology for the late-stage functionalization of complex sulfonamide-containing molecules. acs.org

Table 1: Selected Transformations at the Sulfonamide Nitrogen

Transformation Type Reagents/Conditions Product Type
N-Substitution Amine (R-NH₂) + Sulfonyl Chloride N-Substituted Sulfonamide
C-N Bond Cleavage (Chemical) Bi(OTf)₃, reflux in 1,2-dichloroethane Secondary Sulfonamide

Reactions Involving the Aromatic Amino Group (e.g., N-alkylation, acylation)

The aromatic amino group at the C-3 position is a nucleophilic center that readily participates in a variety of chemical transformations. Standard procedures for N-alkylation and N-acylation can be applied to introduce alkyl, aryl, or acyl moieties, significantly diversifying the core structure.

One of the most common reactions is the formation of Schiff bases (imines). This is achieved through the condensation of the amino group with an appropriate aldehyde or ketone, typically by refluxing in an alcohol solvent. mdpi.com This reaction is characteristic of primary amines and serves as a versatile method for introducing complex side chains.

N-alkylation of aromatic amines can sometimes be challenging under mild conditions. nih.gov However, methodologies utilizing reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in a solvent such as DMF have been developed to facilitate this transformation under more gentle conditions. Acylation is generally more straightforward, often accomplished by reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding amide.

Table 2: Representative Reactions of the Aromatic Amino Group

Reaction Type Typical Reagents Functional Group Formed
Schiff Base Formation Aromatic Aldehyde, propan-2-ol, reflux Imine (C=N)
N-Alkylation Alkyl halide, Cs₂CO₃, TBAI, DMF Secondary or Tertiary Amine

Electrophilic Aromatic Substitution Reactions on the Benzene Ring (e.g., bromination, nitration)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution dictated by the directing effects of the three existing substituents.

-NH₂ (Amino) group: Strongly activating and ortho, para-directing.

-OCH₃ (Methoxy) group: Strongly activating and ortho, para-directing.

-SO₂NH₂ (Sulfonamide) group: Deactivating and meta-directing.

The combined effect of the powerful activating -NH₂ and -OCH₃ groups dominates the directing effect. These groups work in concert to strongly activate the positions ortho and para to them. Given the substitution pattern:

The position para to the amino group (C-6) is strongly activated.

The position ortho to the amino group (C-4) is also strongly activated by both the amino and methoxy groups.

The position ortho to the methoxy group (C-1) is already substituted.

Therefore, electrophilic substitution is most likely to occur at the C-4 or C-6 positions. The deactivating sulfonamide group at C-1 will direct incoming electrophiles to the C-3 and C-5 positions relative to itself, but this effect is generally overridden by the potent activating groups.

Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and bromination (using Br₂ in a solvent like acetic acid). The specific conditions would need to be controlled to avoid over-reaction or oxidation, particularly of the sensitive amino group, which may require protection (e.g., via acylation) prior to carrying out the substitution.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Substitution Position(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ C-4, C-6
Bromination Br⁺ Br₂, FeBr₃ or CH₃COOH C-4, C-6

Chemical Reactivity and Mechanistic Transformations of 3 Amino 2 Methoxybenzene 1 Sulfonamide

Reactivity Profiling of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional moiety that significantly influences the molecule's electronic properties and reaction pathways. Its strong electron-withdrawing nature affects the adjacent benzene (B151609) ring and provides a site for specific chemical reactions.

Recent research has highlighted the importance of Proton-Coupled Electron Transfer (PCET) as a mechanism for activating the relatively inert N-H bonds of sulfonamides. nih.gov This process, often mediated by a photocatalyst and a weak base under visible light, involves the concerted transfer of a proton and an electron from the sulfonamide N-H bond. nih.gov This homolytic activation generates a transient, highly reactive N-centered sulfonamidyl radical. nih.govnih.gov

This PCET-based strategy has been successfully applied to facilitate reactions such as the intermolecular anti-Markovnikov hydroamination of unactivated alkenes. nih.gov While direct studies on 3-Amino-2-methoxybenzene-1-sulfonamide are not prevalent, the general mechanism provides a framework for its potential reactivity. The generation of a sulfonamidyl radical from this compound could enable its addition to various unsaturated systems. Noncovalent interactions between the generated radical and other reagents, such as a chiral phosphoric acid, can even be used to achieve enantioselectivity in subsequent C-N bond-forming steps. nih.govacs.orgchemrxiv.org

Table 1: Key Factors in PCET-Mediated Sulfonamide Reactions

ComponentRoleExampleReference
SulfonamideN-H bond donor / Radical precursorN-propyl-4-methoxybenzenesulfonamide nih.gov
PhotocatalystMediates electron transfer under lightIridium(III) photocatalyst nih.gov
BaseAccepts proton in the concerted stepDialkyl phosphate nih.gov
Hydrogen Atom DonorParticipates in the catalytic cycleThiol nih.gov
AlkeneSubstrate for hydroaminationUnactivated terminal alkenes nih.gov

Activation of the sulfonamide N-H bond is a prerequisite for many of its transformations. Beyond PCET, the acidity of the N-H protons allows for deprotonation by a suitable base. The resulting sulfonamide anion is a competent nucleophile. The acidity can be influenced by through-space interactions with nearby aromatic rings. vu.nl In the case of this compound, the electronic environment created by the amino and methoxy (B1213986) groups will modulate the acidity of the sulfonamide protons. Electrochemical studies show that under reductive conditions, selective cleavage of the N–S bond in sulfonamides is a well-documented process, often used as a deprotection strategy. acs.org

Aromatic Substitution Chemistry of the Benzene Ring

Electrophilic aromatic substitution is a hallmark reaction of benzene derivatives. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In this compound, three groups exert competing influences.

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6). semanticscholar.orgrsc.org

Methoxy Group (-OCH₃): An activating group that also directs ortho and para (positions 1 and 5).

Sulfonamide Group (-SO₂NH₂): A deactivating group due to its strong electron-withdrawing nature, which directs incoming electrophiles to the meta position (positions 4 and 6). rsc.org

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

Substituent (Position)Activating/DeactivatingDirecting EffectTarget Positions
-SO₂NH₂ (C1)Strongly DeactivatingmetaC4, C6
-OCH₃ (C2)Activatingortho, paraC1, C3, C5
-NH₂ (C3)Strongly Activatingortho, paraC2, C4, C6

Note: The final substitution pattern depends on the combination of these effects and steric hindrance. The most probable sites for electrophilic attack are C4 and C6.

Chemical Behavior of the Aromatic Amino Group

The aromatic amino group is a versatile functional group. Its lone pair of electrons makes it nucleophilic and basic. It can readily undergo reactions such as acylation, alkylation, and diazotization. The diazotization of the amino group with nitrous acid (HNO₂) would yield a diazonium salt. This intermediate is highly valuable in synthesis, as the diazonium group can be replaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer or related reactions. This provides a synthetic handle to further functionalize the aromatic ring at position 3.

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound are susceptible to both oxidation and reduction.

Oxidation: The aromatic amino group is sensitive to oxidation, which can lead to the formation of complex polymeric materials. Under controlled electrochemical conditions, N,N'-substituted sulfonamides can undergo oxidative N-C bond cleavage. acs.org This suggests that under specific oxidative stress, the methoxy group's methyl C-O bond or other potential N-alkyl substituents could be cleaved.

Reduction: The sulfonamide group can be cleaved under certain reductive conditions, such as with dissolving metal reagents or electrochemically, to yield the corresponding aniline (B41778). acs.org This N-S bond scission is a known transformation for sulfonamides. The aromatic ring itself can be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure), but this typically requires forcing conditions that would also transform the other functional groups.

Table 3: Potential Oxidation and Reduction Pathways

Reaction TypeFunctional Group TargetedPotential OutcomeReference
Oxidation (Electrochemical)Substituents on Sulfonamide NitrogenN-C Bond Cleavage acs.org
Oxidation (Chemical)Aromatic Amino GroupFormation of nitroso, nitro, or polymeric products hp.gov.in
Reduction (Electrochemical/Chemical)SulfonamideN-S Bond Cleavage to yield aniline acs.org

Intermolecular Coupling and Condensation Reactions

The nucleophilic centers of this compound, specifically the amino and sulfonamide nitrogens, can participate in coupling and condensation reactions.

Condensation with Carbonyls: The primary aromatic amino group can react with aldehydes and ketones to form imines (Schiff bases). The sulfonamide moiety can also undergo condensation reactions. For instance, acid-catalyzed condensation between sulfonamides and glyoxal (B1671930) has been studied, leading to a variety of products. mdpi.com

Coupling Reactions: The amino group can be a coupling partner in the formation of azo dyes via reaction of its diazonium salt derivative with activated aromatic compounds. Furthermore, modern cross-coupling methodologies could potentially be used to form C-N bonds, for example, in Buchwald-Hartwig amination reactions, where the sulfonamide or amino group could act as the nitrogen nucleophile.

One study describes the formation of a condensation product between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate, highlighting the ability of amino groups to react with esters to form amides. researchgate.net This suggests the amino group of this compound could similarly react with activated carboxyl species.

Investigation of Reaction Intermediates and Transition States

Detailed experimental and computational studies specifically investigating the reaction intermediates and transition states of this compound are not extensively available in the public domain. However, research on structurally related aniline-sulfonamides provides valuable insights into the types of mechanistic pathways, intermediates, and transition states that are characteristic of this class of compounds. These studies often employ a combination of experimental techniques and computational modeling to elucidate reaction mechanisms.

Mechanistic Insights from Related Aniline-Sulfonamide Reactions

Investigations into the synthesis and transformation of aniline-sulfonamides have identified key intermediates and transition states. For instance, in the synthesis of sulfonamides from anilines, a common intermediate is an acetamidobenzenesulfonyl chloride derivative. This intermediate is then typically reacted with ammonia (B1221849) or an amine to form the final sulfonamide. The synthesis of sulfanilamide (B372717), a related compound, proceeds through the formation of 4-acetamidobenzenesulfonyl chloride. nih.govlibretexts.org

Computational studies have been instrumental in modeling the transition states of reactions involving sulfonamides. A study on the reaction of sulfonimidoyl fluorides with anilines, catalyzed by Ca(NTf₂)₂, identified a six-membered chelate transition state (TS1) for the S_N2-type nucleophilic substitution at the sulfur atom. nih.govacs.orgwur.nl This study calculated the activation energy for this transition state, providing a quantitative measure of the energy barrier for the reaction. nih.govacs.org

Furthermore, the oxidation of sulfonamide antibiotics has been shown to proceed through an aniline radical cation intermediate. nih.gov Quantum chemical modeling and transient absorption spectroscopy have been used to characterize this intermediate, which can then undergo further reactions, such as intramolecular nucleophilic attack. nih.gov

The following table summarizes findings from studies on related aniline-sulfonamides, which can serve as a proxy for understanding the potential intermediates and transition states for this compound.

Table 1: Investigated Reaction Intermediates and Transition States in Aniline-Sulfonamide Reactions

Compound Class Reaction Type Investigated Species Method of Investigation Key Findings
Aniline-Sulfonamides Sulfonamide Synthesis 4-Acetamidobenzenesulfonyl chloride (Intermediate) Synthetic Chemistry A key intermediate in the multi-step synthesis of sulfanilamide from aniline. nih.govlibretexts.org
Sulfonimidoyl fluorides and Anilines Nucleophilic Substitution (S_N2-type) Chelate Transition State (TS1) Computational Modeling Formation of a six-membered chelate leading to a relatively low-energy transition state. nih.govacs.orgwur.nl
Sulfonimidoyl fluorides and Anilines Nucleophilic Substitution (S_N2-type) [Ca(NTf₂)₂(F)⁻(aniline·H)⁺] (Intermediate) Computational Modeling An intermediate complex formed after the transition state. nih.govacs.org

Table 2: Calculated Activation Energies for a Related Aniline-Sulfonamide Reaction

Reactants Catalyst Transition State Calculated Activation Energy (kcal/mol)
Sulfonimidoyl fluoride (B91410) + Aniline Ca(NTf₂)₂ TS1 17.3

[Data from a computational study on the enantiospecific synthesis of aniline-derived sulfonimidamides.] nih.govacs.org

These examples from the broader class of aniline-sulfonamides highlight the types of mechanistic questions that can be addressed through detailed investigation of reaction intermediates and transition states. While specific data for this compound is lacking, these studies provide a foundational understanding of the likely reactive species and energetic profiles for its chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 Methoxybenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Amino-2-methoxybenzene-1-sulfonamide is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amino and sulfonamide groups.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing sulfonamide (-SO₂NH₂) group. The ortho- and para-directing nature of the amino and methoxy groups will cause upfield shifts (to lower ppm values), while the meta-directing sulfonamide group will cause downfield shifts (to higher ppm values) for adjacent protons.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups would likely appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

The coupling constants (J), which describe the interaction between neighboring protons, are critical for confirming the substitution pattern. For an aromatic system like this, ortho coupling (³JHH) is typically the largest (7–9 Hz), followed by meta coupling (⁴JHH, 2–3 Hz), and para coupling (⁵JHH, 0–1 Hz). Analysis of the splitting patterns (e.g., doublet, triplet, doublet of doublets) arising from these couplings would definitively establish the relative positions of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H-6~7.5 - 7.7Doublet of doublets (dd)³JH6-H5 ≈ 8.0, ⁴JH6-H4 ≈ 2.0
Aromatic H-5~7.2 - 7.4Triplet (t) or dd³JH5-H6 ≈ 8.0, ³JH5-H4 ≈ 8.0
Aromatic H-4~6.8 - 7.0Doublet of doublets (dd)³JH4-H5 ≈ 8.0, ⁴JH4-H6 ≈ 2.0
Methoxy (-OCH₃)~3.9Singlet (s)N/A
Amino (-NH₂)Variable (broad)Singlet (s, br)N/A
Sulfonamide (-SO₂NH₂)Variable (broad)Singlet (s, br)N/A

¹³C NMR Spectroscopic Characterization of the Carbon Framework

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methoxy carbon, and none for the protons.

The chemical shifts of the aromatic carbons are highly dependent on the attached substituent. Carbons directly bonded to electronegative atoms (oxygen in the methoxy group, nitrogen in the amino group, and sulfur in the sulfonamide group) will have characteristic chemical shifts.

C-1 (ipso-sulfonamide): Expected to be downfield due to the deshielding effect of the sulfonyl group.

C-2 (ipso-methoxy): Significantly deshielded by the attached oxygen, appearing at a high ppm value.

C-3 (ipso-amino): Also deshielded by the attached nitrogen, but typically less so than an oxygen-bearing carbon.

C-4, C-5, C-6: Their shifts will be influenced by the combined electronic effects of the substituents.

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-SO₂NH₂)135 - 145
C-2 (C-OCH₃)145 - 155
C-3 (C-NH₂)140 - 150
C-4110 - 120
C-5120 - 130
C-6115 - 125
Methoxy (-OCH₃)55 - 60

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons (H-4, H-5, and H-6), helping to trace the spin system on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal (C-4, C-5, C-6) to its attached proton. It would also link the methoxy proton singlet to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum could show a cross-peak between the methoxy protons and the H-3 proton (if present, which it is not) or the amino protons, providing further evidence for the arrangement of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands for its key functional moieties.

Amino (-NH₂) Group: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Sulfonamide (-SO₂NH₂) Group: This group also has N-H stretching vibrations, often overlapping with the amino group signals. More importantly, it exhibits two very strong and characteristic S=O stretching bands: an asymmetric stretch around 1310-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed as sharp peaks just above 3000 cm⁻¹. Out-of-plane C-H bending bands in the 690-900 cm⁻¹ region can also provide clues about the substitution pattern.

Methoxy (-OCH₃) Group: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). A characteristic C-O stretching band is also expected around 1200-1275 cm⁻¹ for an aryl ether.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
N-H Bend (scissoring)1590 - 1650Medium
Sulfonamide (-SO₂NH₂)N-H Stretch~3250 - 3350Medium
S=O Asymmetric Stretch1310 - 1350Strong
S=O Symmetric Stretch1140 - 1180Strong
Aromatic RingC-H Stretch>3000Medium-Weak
C=C Stretch1450 - 1600Medium-Variable
Methoxy (-OCH₃)C-H Stretch (aliphatic)2850 - 2960Medium
C-O Stretch (aryl ether)1200 - 1275Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

The molecular formula of this compound is C₇H₁₀N₂O₃S, giving it a monoisotopic mass of approximately 202.04 Da. In the mass spectrum, the molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺ at m/z 203.05), would be observed.

The fragmentation pattern under techniques like collision-induced dissociation (CID) is highly diagnostic for aromatic sulfonamides. Common fragmentation pathways include:

Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). researchgate.net This rearrangement pathway can be a dominant process. researchgate.net

Cleavage of the S-N Bond: Fission of the bond between the sulfur and the sulfonamide nitrogen can occur.

Cleavage of the C-S Bond: Cleavage of the bond between the aromatic ring and the sulfur atom can lead to fragments corresponding to the substituted benzene ring and the SO₂NH₂ moiety.

Loss from Substituents: Fragmentation may also involve the loss of parts of the methoxy group (e.g., CH₃, 15 Da) or other small neutral molecules.

Table 4: Plausible Mass Fragments for this compound

Ionm/z (approx.)Identity/Origin
[M+H]⁺203Protonated Molecule
[M]⁺202Molecular Ion
[M+H - SO₂]⁺139Loss of sulfur dioxide from protonated molecule
[C₆H₃(NH₂)(OCH₃)]⁺123Fragment from C-S bond cleavage
[SO₂NH₂]⁺80Sulfonamide fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₇H₁₀N₂O₃S by matching the experimentally measured exact mass of the protonated molecule (e.g., [M+H]⁺) to its calculated theoretical value (203.04884 Da). This confirmation is a critical step in verifying the identity of the synthesized or isolated compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Following an extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for this compound could be located. The successful growth of a single crystal of sufficient quality and subsequent X-ray diffraction analysis are prerequisites for the experimental determination of a compound's solid-state structure. Without this foundational data, a definitive analysis of its molecular conformation, bond geometries, intermolecular interactions, and crystal packing arrangement is not possible.

The following sections outline the type of detailed structural information that would be derived from such an analysis, should the crystallographic data become available in the future. This discussion is based on the general principles of X-ray crystallography and the known structural characteristics of related sulfonamide-containing molecules.

Elucidation of Molecular Conformation and Bond Geometries

Single-crystal X-ray diffraction (SCXRD) provides the most precise method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the unequivocal determination of the molecular conformation of this compound. Key conformational features, such as the torsion angles between the phenyl ring and the sulfonamide and methoxy substituents, would be accurately measured.

Furthermore, SCXRD analysis would yield precise measurements of all bond lengths and bond angles within the molecule. This data is crucial for understanding the bonding characteristics and identifying any unusual geometric parameters that might arise from intramolecular interactions, such as steric hindrance or hydrogen bonding between the amino and methoxy groups.

Table 4.4.1.1: Hypothetical Crystallographic and Data Collection Parameters for this compound

ParameterValue (Example)
Empirical formulaC₇H₁₀N₂O₃S
Formula weight202.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μmm⁻¹
F(000)FFF

Table 4.4.1.2: Illustrative Bond Lengths and Angles (Based on Related Structures)

BondLength (Å) (Expected Range)AngleAngle (°) (Expected Range)
S-O11.42 - 1.45O1-S-O2118 - 122
S-O21.42 - 1.45O1-S-N1105 - 109
S-N11.60 - 1.65O2-S-N1105 - 109
S-C11.75 - 1.80O1-S-C1107 - 111
C-C (ring)1.37 - 1.40C-S-C (if appl.)100 - 105
C-N(amino)1.38 - 1.42C-O-C (methoxy)115 - 119
C-O(methoxy)1.35 - 1.38

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Stacking Interactions

The sulfonamide (-SO₂NH₂) and amino (-NH₂) groups are excellent hydrogen bond donors, while the sulfonyl oxygens, the methoxy oxygen, and the amino nitrogen can act as hydrogen bond acceptors. A detailed crystallographic study would reveal the intricate network of intermolecular hydrogen bonds that govern the crystal packing. In many sulfonamide structures, the amino protons show a preference for forming hydrogen bonds with the sulfonyl oxygens. ias.ac.in The resulting hydrogen-bonding motifs, such as chains, rings, or sheets, would be identified and characterized.

Table 4.4.2.1: Potential Hydrogen Bond Geometries

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···O (sulfonyl)~0.861.8 - 2.22.7 - 3.1150 - 180
N-H···N (amino)~0.862.0 - 2.42.9 - 3.3140 - 170
N-H···O (methoxy)~0.861.9 - 2.32.8 - 3.2150 - 180

Crystal Packing Arrangements and Polymorphism Studies

Furthermore, compounds like sulfonamides are known to exhibit polymorphism, which is the ability to crystallize in different solid-state forms with distinct crystal structures and physical properties. nih.gov While no polymorphs of this compound have been reported, a comprehensive study would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to explore the potential existence of multiple crystalline forms. If different polymorphs were discovered, a comparative analysis of their crystal structures would be essential to understand the subtle energetic differences in their packing arrangements. The study of polymorphism is critical as different polymorphs can have different stabilities, dissolution rates, and other pharmaceutically relevant properties. mdpi.com

Computational and Theoretical Investigations of 3 Amino 2 Methoxybenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various molecular properties of a compound. These methods, rooted in solving the Schrödinger equation, provide insights into the geometry, energy, and reactivity of molecules. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. indexcopernicus.com This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For 3-Amino-2-methoxybenzene-1-sulfonamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the molecule's energy at various conformations, the lowest energy state, or ground state, can be identified. This optimized geometry is crucial for accurately predicting other molecular properties. nih.gov

A study on related aminobenzene sulfonamides utilized the B3LYP method with a 6-31G(d,p) basis set to perform such optimizations, providing the bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular structure. indexcopernicus.com Similar calculations for this compound would reveal how the interplay between the amino, methoxy (B1213986), and sulfonamide groups influences the geometry of the benzene (B151609) ring.

Table 1: Representative Data from DFT Geometry Optimization (Note: Specific experimental or calculated data for this compound is not available. The table below is a template illustrating the type of data that would be generated from such a study.)

ParameterOptimized Value
Bond Length (C-S)Data not available
Bond Length (S-O)Data not available
Bond Length (S-N)Data not available
Bond Angle (O-S-O)Data not available
Dihedral Angle (C-C-S-O)Data not available

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. indexcopernicus.com

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energies of these orbitals are used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness. A theoretical study on aminobenzene sulfonamides calculated these properties, confirming that charge transfer occurs within the molecules. indexcopernicus.com

Table 2: Frontier Orbital Properties and Chemical Reactivity Descriptors (Note: Specific calculated data for this compound is not available. The table below is a template illustrating the type of data that would be generated from such a study.)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. The MESP surface displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. indexcopernicus.comias.ac.in

For this compound, an MESP map would likely show negative potential localized around the oxygen atoms of the sulfonamide group and the nitrogen of the amino group, indicating these are sites for electrophilic interaction. indexcopernicus.com Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential. These maps are valuable for understanding non-covalent interactions, such as hydrogen bonding. ias.ac.in

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment, such as a solvent. nih.govplos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous solution. This would reveal the most stable conformations in a physiological-like environment and how water molecules arrange themselves around the solute, a process known as solvation. diva-portal.org Such simulations are computationally intensive but provide crucial insights into the dynamic behavior of the molecule that are not captured by static quantum calculations. nih.gov

In Silico Molecular Docking for Prediction of Molecular Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is commonly used in drug discovery to predict how a potential drug molecule (the ligand) might bind to a biological target, such as a protein or enzyme receptor. scielo.brresearchgate.net The method involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" to estimate the binding affinity. nih.gov

For this compound, molecular docking studies could be performed to identify potential biological targets. For example, given that many sulfonamides are known to inhibit the carbonic anhydrase enzyme, docking simulations could be run against the active site of various carbonic anhydrase isoforms to predict the binding mode and affinity. scielo.brmdpi.com These studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Table 3: Representative Molecular Docking Results (Note: Specific docking studies for this compound were not found. The table below is a template illustrating the type of data that would be generated.)

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase IIData not availableData not available
12-LipoxygenaseData not availableData not available

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. dergipark.org.tr

Infrared (IR) Frequencies: DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the absorption peaks in an IR spectrum. For this compound, the predicted IR spectrum would show characteristic stretching and bending frequencies for the N-H bonds in the amino and sulfonamide groups, the S=O bonds, and the C-O bond of the methoxy group. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. dergipark.org.trnih.gov Calculations for this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. st-andrews.ac.uk These predicted spectra can be invaluable for interpreting experimental NMR data and confirming the molecular structure. chemicalbook.com

Table 4: Predicted Spectroscopic Data (Note: Specific predicted spectroscopic data for this compound is not available. The table below is a template illustrating the type of data that would be generated.)

Spectroscopy TypeKey Predicted SignatureWavenumber (cm⁻¹)/Chemical Shift (ppm)
IRN-H Stretch (Amino)Data not available
IRS=O Asymmetric StretchData not available
¹H NMRAromatic ProtonsData not available
¹³C NMRCarbonyl CarbonData not available

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations focusing on the Non-Linear Optical (NLO) properties and Hirshfeld surface analysis of the specific compound this compound have not been publicly reported.

Therefore, it is not possible to provide the requested article with the specified sections and data tables, as the primary research data required for its generation does not appear to exist in published scientific papers.

To fulfill the user's request, a dedicated computational chemistry study on this compound would need to be performed to generate the necessary data for a thorough analysis of its NLO properties and intermolecular interactions via Hirshfeld surfaces.

Molecular Interactions and Structure Activity Relationship Sar Studies of 3 Amino 2 Methoxybenzene 1 Sulfonamide Derivatives

Mechanistic Studies of Enzyme Inhibition by Sulfonamide Analogues

The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities. Derivatives of 3-Amino-2-methoxybenzene-1-sulfonamide have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis.

Investigation of Cholinesterase Enzyme Inhibition Mechanisms

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of neurotransmission. Their inhibition is a key therapeutic strategy for managing conditions like Alzheimer's disease. Sulfonamide-based compounds have emerged as a significant class of cholinesterase inhibitors.

The inhibitory mechanism of sulfonamide analogues against cholinesterases often involves interactions with key residues within the enzyme's active site. The active site of cholinesterases features a catalytic triad (Ser-His-Glu) and a peripheral anionic site (PAS). The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site gorge, while the aromatic ring can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine.

For instance, studies on various N-substituted sulfamoyl derivatives have shown that these compounds can be effective inhibitors of both AChE and BChE. The potency of inhibition is often influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Some derivatives exhibit selective inhibition of BChE over AChE, which can be advantageous in certain therapeutic contexts. The larger active site gorge of BChE compared to AChE allows for the accommodation of bulkier sulfonamide derivatives, providing a basis for selectivity.

A series of novel benzene (B151609) sulfonamides demonstrated potent inhibitory activity against AChE, with Ki values in the nanomolar range. Molecular docking studies of these compounds revealed key interactions with the active site residues of AChE, highlighting the importance of the sulfonamide group in anchoring the inhibitor.

Table 1: Cholinesterase Inhibition by Selected Sulfonamide Derivatives

CompoundTarget EnzymeIC50 (µM)
Sulfonamide Derivative AAChE82.93 ± 0.15
Sulfonamide Derivative BBChE45.65 ± 0.48
Benzene Sulfonamide 1AChE0.028 ± 0.004
Benzene Sulfonamide 2AChE0.145 ± 0.028

Note: The data presented is a compilation from various studies on different sulfonamide derivatives and is for illustrative purposes.

Analysis of Lipoxygenase Enzyme Inhibition Principles

Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Inhibition of LOXs is a promising approach for the treatment of inflammatory diseases.

A significant study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase (12-LOX) mdpi.com. This scaffold is closely related to this compound. The study revealed that the inhibitory mechanism involves chelation of the catalytic iron atom in the active site of the enzyme by the sulfonamide and adjacent functional groups.

The structure-activity relationship (SAR) of these derivatives highlighted the critical role of the 2-hydroxy and 3-methoxy groups on the benzylamino ring for potent 12-LOX inhibition mdpi.com. Removal or modification of these groups led to a significant loss of activity. This suggests a specific binding mode where these functionalities make crucial contacts within the enzyme's active site. The sulfonamide moiety itself is essential for anchoring the molecule and coordinating with the active site iron.

Table 2: 12-Lipoxygenase Inhibitory Activity of Benzenesulfonamide (B165840) Derivatives

Compound12-LOX IC50 (nM)
Derivative 1>10000
Derivative 2 (with 2-OH, 3-OMe)50
Derivative 3 (lacking 2-OH)>10000
Derivative 4 (lacking 3-OMe)>10000

Source: Adapted from research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. mdpi.com

Molecular Interactions with Mitogen-Activated Protein Kinase (MAPK1)

Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. As such, MAPK1 is an attractive target for the development of anti-cancer therapies.

While direct studies on this compound derivatives as MAPK1 inhibitors are limited, research on structurally related sulfonamide-containing compounds provides valuable insights. For instance, the synthesis of indazole-based sulfonamides has yielded promising MAPK1 inhibitors mdpi.com. Molecular docking studies of these compounds revealed that they can bind to the ATP-binding site of MAPK1 mdpi.com.

The binding is typically characterized by hydrogen bond interactions between the sulfonamide group and key residues in the hinge region of the kinase domain. The aromatic rings of the inhibitor can form hydrophobic and van der Waals interactions with other residues in the binding pocket. For example, a synthesized indazole derivative, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, demonstrated a good binding affinity for MAPK1 with a binding energy of -7.55 Kcal/mol mdpi.com. The sulfonamide moiety in this compound is crucial for its interaction with the kinase.

Role of the Methoxy (B1213986) and Amino Groups in Modulating Molecular Recognition

The methoxy (-OCH3) and amino (-NH2) groups on the this compound scaffold play a pivotal role in fine-tuning the molecule's interaction with its biological targets.

The methoxy group is a versatile substituent in medicinal chemistry. Its electron-donating nature can influence the electronic properties of the aromatic ring, which can in turn affect binding affinity. The methoxy group can also participate in hydrogen bonding as a hydrogen bond acceptor. Its relatively small size allows it to fit into specific pockets within an enzyme's active site, potentially enhancing selectivity. In the context of the 12-LOX inhibitors mentioned earlier, the 3-methoxy group was found to be essential for potent activity, suggesting a specific and favorable interaction with the enzyme mdpi.com. The methoxy group can enhance a ligand's target binding, as well as its physicochemical and pharmacokinetic properties nih.gov.

The amino group is a key functional group that can act as a hydrogen bond donor. It can also be a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with altered pharmacological profiles. In the this compound core, the amino group's position ortho to the methoxy group and meta to the sulfonamide group creates a unique electronic and steric environment that can influence its reactivity and interaction with biological macromolecules.

Influence of the Sulfonamide Moiety on Binding Affinities and Molecular Specificity

The sulfonamide moiety (-SO2NH2 or its N-substituted derivatives) is a critical pharmacophore that significantly influences the binding affinity and specificity of the derivatives.

The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form robust interactions with polar residues in an enzyme's active site. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, allows for specific directional interactions.

One of the most well-characterized roles of the sulfonamide group is its ability to act as a zinc-binding group in metalloenzymes. In enzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the active site, leading to potent inhibition. While not all target enzymes of this compound derivatives are metalloenzymes, the strong hydrogen bonding capacity of the sulfonamide remains a key determinant of binding affinity.

Furthermore, the sulfonamide group can serve as a scaffold to which various substituents can be attached. The nature of these substituents can dramatically alter the compound's selectivity for different enzyme isoforms. By modifying the R group on the sulfonamide nitrogen (in N-substituted derivatives), it is possible to exploit subtle differences in the active site topologies of related enzymes, thereby achieving a high degree of specificity.

Rational Design Principles for Enhancing or Modulating Molecular Interactions

The knowledge gained from SAR studies provides a foundation for the rational design of new this compound derivatives with improved potency and selectivity. Key principles for enhancing or modulating molecular interactions include:

Structure-Based Design: Utilizing the three-dimensional structures of target enzymes (obtained through X-ray crystallography or homology modeling) allows for the design of inhibitors that fit precisely into the active site. Molecular docking simulations can predict the binding modes of new derivatives and guide the selection of promising candidates for synthesis.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties or enhance binding affinity. For example, replacing a carboxylic acid group with a sulfonamide can sometimes lead to improved cell permeability and metabolic stability.

Scaffold Hopping: Modifying the core scaffold of the molecule while retaining key pharmacophoric features can lead to the discovery of novel chemical series with different intellectual property profiles and potentially improved properties.

Introduction of Specific Interactions: Based on the analysis of the target's active site, specific functional groups can be introduced into the inhibitor to form additional hydrogen bonds, hydrophobic interactions, or salt bridges, thereby increasing binding affinity.

Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity (logP), solubility, and polar surface area is crucial for achieving good oral bioavailability and a favorable pharmacokinetic profile. The substituents on the this compound scaffold can be systematically varied to fine-tune these properties.

By applying these rational design principles, medicinal chemists can systematically optimize the molecular interactions of this compound derivatives, paving the way for the development of novel and effective enzyme inhibitors for a range of therapeutic applications.

Applications in Interdisciplinary Chemical Research

Coordination Chemistry of 3-Amino-2-methoxybenzene-1-sulfonamide as a Ligand

The presence of nitrogen and oxygen atoms with lone pairs of electrons in the amino and sulfonamide groups allows this compound to act as a ligand, donating electron density to metal centers to form coordination complexes. The study of such complexes is crucial for understanding fundamental metal-ligand interactions and for designing new materials with specific electronic or magnetic properties.

The synthesis of metal complexes involving sulfonamide-based ligands is a well-established area of research. Typically, these complexes are prepared by reacting a salt of a transition metal (such as Co(II), Ni(II), Cu(II), or Zn(II)) with the ligand in a suitable solvent. jocpr.com The resulting complexes can be isolated as stable, often colored, crystalline solids. mdpi.com

Characterization of these new compounds involves a suite of analytical techniques. Elemental analysis is used to confirm the empirical formula and the metal-to-ligand ratio in the complex. mdpi.com Infrared (IR) spectroscopy, UV-Visible spectroscopy, and thermal analysis methods like thermogravimetry (TG) are employed to elucidate the structure and bonding within the molecule. mdpi.com

Spectroscopic methods are invaluable for determining how a ligand binds to a metal ion. In the case of this compound, coordination is expected to occur through the nitrogen atom of the amino group and one of the oxygen atoms of the sulfonamide group, acting as a bidentate ligand.

Infrared (IR) spectroscopy provides direct evidence of coordination. A shift in the stretching frequencies of the N-H bonds (from the amino group) and the S=O bonds (from the sulfonamide group) upon complexation indicates their involvement in bonding with the metal ion. jocpr.com For instance, the donation of electrons from the nitrogen atom to a metal's d-orbitals typically causes a noticeable shift in the corresponding IR absorption bands. mdpi.com

UV-Visible spectroscopy can also reveal the formation of a complex. The appearance of new absorption bands, particularly charge-transfer bands, in the visible region of the spectrum is a common indicator of complexation between amino acids or similar donors and metal acceptors like copper(II). orientjchem.org

Table 1: Illustrative Spectroscopic Shifts upon Metal Coordination

Functional Group Typical Wavenumber (cm⁻¹) in Free Ligand Expected Wavenumber (cm⁻¹) in Metal Complex Reason for Shift
N-H Stretch (Amino) 3400 - 3300 Lower frequency Weakening of N-H bond upon coordination of N atom to metal.
S=O Stretch (Sulfonamide) 1350 - 1300 Lower frequency Weakening of S=O bond upon coordination of O atom to metal.

Note: This table provides expected trends based on general principles of coordination chemistry.

The specific geometry of a metal complex (e.g., octahedral, square planar, or tetrahedral) is determined by the coordination number of the central metal ion and the nature of the ligands. mdpi.com For transition metal complexes involving ligands similar to this compound, various geometries have been observed. mdpi.comresearchgate.net For example, analytical and spectroscopic data for some Schiff base complexes suggest square planar geometries for Cu(II) and Ni(II) and an octahedral geometry for Co(II). mdpi.com

The stability of these complexes in solution can be quantified by determining their stability constants (K). Spectrophotometric methods, such as the Benesi-Hildebrand method, can be used to calculate these constants for charge-transfer complexes. orientjchem.org Higher values for the stability constant indicate a more stable complex, reflecting a stronger interaction between the metal ion and the ligand. orientjchem.org

Utilization as a Synthetic Intermediate in Complex Organic Molecule Construction

Aromatic amines and sulfonamides are foundational building blocks in organic synthesis. This compound serves as a valuable synthetic intermediate due to the reactivity of its primary amino group and the directing effects of its substituents on the aromatic ring.

The amino group can be readily transformed into a wide array of other functional groups. For example, it can undergo diazotization followed by substitution to introduce halides, cyano, or hydroxyl groups. It is also a key precursor for forming amides, carbamates, and Schiff bases. mdpi.com Structurally related compounds, such as 3-amino-4-hydroxybenzenesulfonamide, are used to synthesize antagonists for biological receptors and have applications in the dye industry. mdpi.com Similarly, 3-amino-4-methoxy benzanilide (B160483) is a crucial intermediate in the synthesis of organic pigments, including Pigment Red 146 and 176. google.com This highlights the role of substituted aminobenzene derivatives as precursors to larger, functional molecules.

Exploration in Organocatalysis or Ligand Design for Transition Metal Catalysis

The field of catalysis often relies on ligands that can precisely control the reactivity and selectivity of a metal center. The structure of this compound contains the necessary functional groups—an amino group and a sulfonamide group—that can be part of a larger, specifically designed ligand for transition metal catalysis.

Amino acids and their derivatives are widely recognized for their versatility as ligands in catalytic asymmetric synthesis. mdpi.com They can coordinate to transition metals through their amino and carboxylate groups to form stable chelate structures. mdpi.com Similarly, sulfonamides can be incorporated into ligand scaffolds. For instance, N-allyl-N-phenylethenesulfonamide has been used as a substrate in regioselective, transition metal-catalyzed alkenylation reactions, demonstrating the compatibility of the sulfonamide group with catalytic systems involving palladium and ruthenium. researchgate.net By modifying the structure of this compound, it is possible to design novel bidentate or tridentate ligands that could be effective in a range of catalytic transformations, such as cross-coupling reactions or asymmetric hydrogenations.

Future Research Directions and Concluding Remarks

Development of Green and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 3-Amino-2-methoxybenzene-1-sulfonamide is a prime candidate for the application of green chemistry principles. Future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of catalytic systems for the key reaction steps. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could replace traditional stoichiometric reagents, leading to higher atom economy and easier product purification. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable process by reducing the need for intermediate isolation and purification, thereby minimizing solvent usage and waste generation.

Another area of interest is the use of greener solvent systems. Traditional organic solvents often pose environmental and health risks. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of this compound could significantly improve the environmental footprint of its production.

Synthetic StrategyPotential Advantages
Catalytic AminationReduced waste, higher efficiency, milder reaction conditions.
One-Pot SynthesisMinimized solvent use, reduced energy consumption, simplified workflow.
Aqueous Media SynthesisEnvironmentally friendly, low cost, enhanced safety.
Flow ChemistryImproved reaction control, enhanced safety, potential for scalability.

Advanced Computational Probing of Dynamic Molecular Behavior

Computational chemistry offers powerful tools to investigate the intricate molecular dynamics of this compound. Future research in this area will likely employ sophisticated computational models to predict and understand the compound's conformational landscape, its interactions with biological macromolecules, and its reactivity.

Molecular dynamics (MD) simulations can provide insights into the flexibility of the molecule and how its conformation changes in different environments, such as in aqueous solution or when bound to a protein. This information is crucial for understanding its biological activity and for the rational design of new derivatives. Quantum mechanics (QM) calculations can be used to elucidate the electronic structure of the molecule, providing a deeper understanding of its reactivity and spectroscopic properties.

The combination of QM and MD methods (QM/MM) will be particularly valuable for studying enzymatic reactions involving this compound or its analogues. These hybrid methods allow for a high-level quantum mechanical treatment of the active site while the rest of the system is described by a more computationally efficient molecular mechanics force field.

Computational MethodResearch Focus
Molecular Dynamics (MD)Conformational analysis, solvent effects, binding dynamics.
Quantum Mechanics (QM)Electronic structure, reactivity, spectroscopic properties.
QM/MMEnzyme-substrate interactions, reaction mechanisms.
Virtual ScreeningIdentification of potential biological targets.

Rational Design of Chemically Diverse Analogues for Specific Molecular Probes

The structural scaffold of this compound provides a versatile platform for the rational design of new molecular probes with tailored properties. By systematically modifying the functional groups on the benzene (B151609) ring, the amino group, and the sulfonamide moiety, it is possible to create a diverse library of analogues with specific affinities for biological targets.

For example, the introduction of fluorescent tags or reactive groups could transform the molecule into a probe for imaging cellular processes or for identifying protein binding partners. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these analogues.

The development of photo-activatable or "caged" derivatives of this compound is another exciting prospect. These probes would remain inactive until triggered by light, allowing for precise spatial and temporal control over their activity in biological systems. This approach would be particularly useful for studying dynamic cellular events.

Analogue TypePotential Application
Fluorescently LabeledCellular imaging, target localization.
BiotinylatedAffinity purification, interaction studies.
Photo-activatableSpatiotemporal control of activity.
Click-Chemistry ModifiedBio-conjugation, target identification.

Opportunities for Collaborative Research Across Chemical Disciplines

The multifaceted nature of this compound research presents numerous opportunities for collaboration between different branches of chemistry. The synergy between synthetic organic chemists, computational chemists, chemical biologists, and medicinal chemists will be crucial for unlocking the full potential of this compound and its derivatives.

For instance, synthetic chemists can collaborate with computational chemists to design and synthesize novel analogues with improved properties. These new compounds can then be evaluated by chemical biologists to probe their interactions with biological systems. Promising candidates identified through these collaborative efforts can be further optimized by medicinal chemists for potential therapeutic applications.

Furthermore, collaborations with materials scientists could lead to the development of novel materials incorporating this compound. For example, the compound could be integrated into polymers or nanoparticles to create new drug delivery systems or biosensors. Such interdisciplinary projects will not only accelerate the pace of discovery but also open up new and unforeseen applications for this versatile molecule.

Collaborating DisciplinePotential Research Area
Computational ChemistryDesign of new analogues, prediction of properties.
Chemical BiologyElucidation of biological mechanisms, target identification.
Medicinal ChemistryOptimization of therapeutic properties, drug development.
Materials ScienceDevelopment of novel drug delivery systems, biosensors.

Q & A

Q. What synthetic routes are most effective for preparing 3-Amino-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting 5-amino-2-methoxyaniline with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) for improved solubility and reaction efficiency.
  • Stoichiometric ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.
    Yield and purity can be enhanced via recrystallization from ethanol/water mixtures (70:30 v/v).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1\text{H}-NMR to confirm methoxy (-OCH3_3) and sulfonamide (-SO2_2NH-) groups (δ 3.8–4.0 ppm for OCH3_3; δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonamide).
  • FT-IR : Peaks at ~1340 cm1^{-1} (asymmetric S=O stretch) and ~1160 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide functionality.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strong alkaline media (pH >10), cleaving the sulfonamide bond.
  • Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the methoxy and sulfonamide groups influence the compound’s reactivity in substitution reactions?

  • Methoxy group (-OCH3_3) : Acts as an electron-donating group via resonance, directing electrophilic substitution to the para position relative to itself.
  • Sulfonamide group (-SO2_2NH-) : Electron-withdrawing nature deactivates the benzene ring, reducing reactivity toward electrophiles but facilitating nucleophilic aromatic substitution (NAS) at electron-deficient positions.
    Controlled NAS (e.g., halogenation) can be achieved using CuCl2_2/DMF at 80°C, yielding derivatives for further functionalization .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as antimicrobial vs. cytotoxic effects?

  • Comparative assays : Use standardized protocols (e.g., CLSI guidelines) to test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to isolate contributions of specific functional groups.
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general cytotoxicity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target).
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What strategies mitigate regioselectivity challenges during derivatization of this compound?

  • Protecting groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to direct substitution to the sulfonamide-adjacent position.
  • Catalytic systems : Use Pd/Cu bimetallic catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to achieve regiocontrol.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance NAS at the para position relative to the sulfonamide group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.